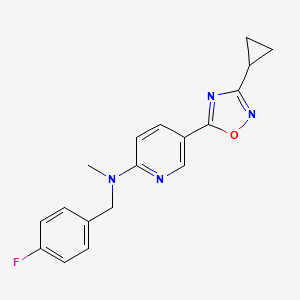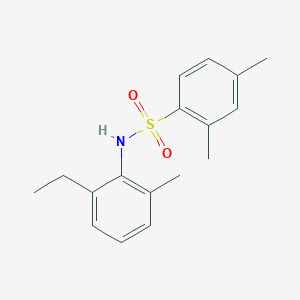![molecular formula C21H32N4O B4976916 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B4976916.png)
1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane, also known as CPD, is a chemical compound that belongs to the class of diazepanes. It has been extensively studied for its potential therapeutic applications in various fields of research.
Applications De Recherche Scientifique
1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. In addition, 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been studied for its potential use as a tool compound in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been shown to enhance the binding of GABA to GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and the manifestation of its anxiolytic and sedative properties.
Biochemical and Physiological Effects:
1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been shown to exhibit a number of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models. 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has also been shown to exhibit anticonvulsant properties, suggesting its potential use in the treatment of epilepsy. In addition, 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been shown to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for GABA-A receptors, making it a useful tool compound for studying the role of these receptors in neuronal function. However, 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has a relatively short half-life, which may limit its usefulness in some experiments. In addition, 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has a relatively low solubility in aqueous solutions, which may limit its use in some experimental protocols.
Orientations Futures
There are several future directions for research on 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane. One area of research is the development of more potent and selective compounds based on the structure of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane. Another area of research is the investigation of the potential therapeutic applications of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane in the treatment of neurological disorders. In addition, further studies are needed to elucidate the exact mechanism of action of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane and its potential interactions with other neurotransmitter systems. Finally, the development of new synthetic methods for 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane may lead to more efficient and cost-effective production of this important tool compound.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane involves the reaction of 6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting compound is then reacted with 1,4-diaminobutane to give 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane. The synthesis of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been optimized to achieve high yields and purity.
Propriétés
IUPAC Name |
(4-cyclohexyl-1,4-diazepan-1-yl)-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c26-21(18-9-10-20(22-17-18)24-11-4-5-12-24)25-14-6-13-23(15-16-25)19-7-2-1-3-8-19/h9-10,17,19H,1-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFBUPSBETWYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4976840.png)


![4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4976852.png)

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4976865.png)


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4976891.png)
![N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4976896.png)
![10-[2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanoyl]-10H-phenothiazine](/img/structure/B4976902.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4976923.png)
![1-(4-bromo-2-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4976927.png)
![3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B4976945.png)